Tert-butyl 3-acetylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNGFYIEBJFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649503 | |
| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858643-95-5 | |
| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of 3-Acetylpyrrolidine
The most straightforward route involves Boc protection of 3-acetylpyrrolidine. This method leverages the nucleophilic nature of the pyrrolidine amine, which reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reaction Conditions :
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0–25°C
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Time : 4–12 hours
Mechanism :
The amine attacks the electrophilic carbonyl carbon of Boc anhydride, forming a carbamate intermediate. Deprotonation by the base drives the reaction to completion .
Yield Optimization :
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Excess Boc anhydride (1.5–2.0 equivalents) improves conversion.
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Anhydrous conditions prevent hydrolysis of the Boc group.
Purification :
Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in >85% purity .
Acetylation of Boc-Protected Pyrrolidine
An alternative approach introduces the acetyl group after Boc protection. This method avoids potential side reactions during Boc installation.
Step 1: Boc Protection of Pyrrolidine
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Reagents : Pyrrolidine, Boc anhydride, TEA
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Yield : ~95%
Step 2: Friedel-Crafts Acylation
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Reagents : Acetyl chloride, Lewis acid (AlCl₃ or FeCl₃)
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Solvent : Nitromethane or DCM
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Challenge : Pyrrolidine’s saturated ring limits electrophilic substitution.
Workaround :
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Use a directing group (e.g., hydroxyl or halogen) at the 3-position to facilitate acetylation.
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Post-acetylation removal of the directing group adds steps but enhances regioselectivity .
Yield : 60–70% after purification.
Multi-Step Synthesis from Cyclic Precursors
For laboratories lacking 3-acetylpyrrolidine, constructing the pyrrolidine ring de novo is viable.
Route A: Cyclization of 1,4-Diketones
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Precursor : 1,4-Diacetylbutane
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Reagents : Ammonia or primary amines
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Mechanism : Stork enamine reaction forms the pyrrolidine ring.
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Boc Protection : Follows cyclization.
Yield : 50–60% (two steps).
Route B: Reductive Amination
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Precursor : 3-Oxopentanedialdehyde
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Reagents : Sodium cyanoborohydride (NaBH₃CN)
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Advantage : One-pot synthesis of 3-acetylpyrrolidine.
Optimization :
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pH control (5–6) minimizes over-reduction.
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Boc protection in situ improves efficiency.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety.
Continuous Flow Reactors :
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Benefits : Enhanced heat transfer, reduced reaction time.
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Conditions :
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Boc protection at 50°C with 1.2 equivalents Boc anhydride.
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Residence time: 30 minutes.
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Catalytic Methods :
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Catalyst : DMAP (0.1 equivalents) accelerates Boc installation.
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Solvent Recovery : Distillation reclaims THF, reducing waste.
Table 1: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Boc Protection | 85 | 95 | High | 120 |
| Post-Acetylation | 70 | 90 | Moderate | 150 |
| Cyclization | 60 | 85 | Low | 200 |
| Continuous Flow | 88 | 97 | High | 100 |
Troubleshooting and Optimization
Common Issues :
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Low Yield in Acetylation :
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Cause: Poor electrophilicity of acetylating agent.
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Fix: Use acetyl chloride instead of acetic anhydride.
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Boc Group Hydrolysis :
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Cause: Moisture in reaction mixture.
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Fix: Molecular sieves or anhydrous solvents.
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Advanced Techniques :
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Microwave-Assisted Synthesis : Reduces reaction time by 50% for Boc protection.
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Enzymatic Catalysis : Lipases (e.g., CAL-B) enable greener acetylation.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-acetylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
Chiral Building Block
Tert-butyl 3-acetylpyrrolidine-1-carboxylate is primarily utilized as a chiral building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of chirality into synthetic pathways, which is crucial in the development of enantiomerically pure drugs. The compound's ability to participate in asymmetric synthesis makes it valuable in creating active pharmaceutical ingredients (APIs) with specific biological activities .
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrrolidine ring can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. This selective action is attributed to the compound's interference with nutrient transport systems essential for cancer cell survival .
Medicinal Chemistry
Inhibition of Deubiquitylating Enzymes (DUBs)
Recent studies have highlighted the potential of this compound in developing inhibitors for deubiquitylating enzymes (DUBs). DUBs play a critical role in regulating protein degradation and are implicated in various diseases, including cancer and neurodegenerative disorders. By leveraging the compound's structural features, researchers aim to design novel DUB inhibitors that could serve as therapeutic agents .
Analytical Chemistry
Applications in Analytical Methods
The compound is also employed in analytical chemistry for developing new methods to analyze complex mixtures. Its stability and reactivity make it suitable for derivatization reactions, enhancing detection sensitivity in chromatographic techniques such as HPLC and LC-MS/MS. This application is particularly relevant in food chemistry, where it aids in analyzing flavor compounds derived from Maillard reactions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with active sites on enzymes, altering their activity and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Diversity at the 3-Position
The 3-position of pyrrolidine or piperidine rings in tert-butyl carboxylate derivatives is a critical site for modulating physicochemical and biological properties. Below is a detailed comparison:
Table 1: Substituent-Specific Properties of Selected Analogues
Structural and Stereochemical Variations
- Stereoisomerism: The (R)-enantiomer of tert-butyl 3-aminopyrrolidine-1-carboxylate () highlights the role of chirality in binding affinity, suggesting that stereochemistry in the target compound could influence its applications in asymmetric synthesis .
- Spiro and Fused Rings : Compounds like tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate () demonstrate expanded ring systems, which can alter conformational flexibility and bioavailability compared to simpler pyrrolidines .
Key Findings and Implications
Functional Group Impact : The acetyl group in this compound offers a balance between stability and reactivity, making it a versatile scaffold for ketone-based derivatization.
Biological vs. Synthetic Utility: While tetrazole and amino derivatives exhibit direct biological activity (e.g., antidiabetic effects), the target compound is primarily a synthetic intermediate.
Steric and Electronic Effects : The tert-butyl group universally enhances stability, but substituents like phenyl or ethynyl introduce tailored properties for specific applications (e.g., hydrophobicity or click chemistry compatibility).
Biological Activity
Tert-butyl 3-acetylpyrrolidine-1-carboxylate (TBAPC) is a chemical compound with the molecular formula and a molecular weight of 213.28 g/mol. It is primarily recognized for its applications in medicinal chemistry and as a building block for pharmaceuticals and agrochemicals. This article delves into the biological activities associated with TBAPC, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
TBAPC exhibits various biological activities attributed to its structural features, particularly the acetyl group and the pyrrolidine ring. The compound can interact with specific molecular targets, acting as an inhibitor or activator of enzymes. Its mechanism is mediated through the formation of covalent bonds with active sites on enzymes, thus altering their activity and function.
Enzyme Inhibition
Research indicates that TBAPC may serve as a substrate in biochemical assays aimed at studying enzyme-catalyzed reactions. It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development .
Antiviral Activity
A study exploring novel inhibitors of influenza virus neuraminidase highlighted compounds structurally related to TBAPC, suggesting that such derivatives could exhibit antiviral properties. The investigation focused on the inhibition mechanisms against viral neuraminidase, emphasizing the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis
The following table summarizes the biological activities of TBAPC compared to structurally similar compounds:
| Compound Name | Notable Properties | Biological Activity |
|---|---|---|
| This compound | Acetylated amino acid | Enzyme inhibition; potential antiviral activity |
| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxyl group | Antitumor activity reported |
| Tert-butyl 3-methylpyrrolidine-1-carboxylate | Methyl group | Cytotoxic effects against cancer cell lines |
Study on Influenza Virus Neuraminidase Inhibition
In a notable study, researchers synthesized various derivatives to assess their inhibitory effects on influenza virus neuraminidase. TBAPC-related compounds were tested for their ability to reduce cytopathogenic effects in infected cell cultures. The results indicated that modifications to the pyrrolidine structure could enhance inhibitory potency, paving the way for future drug design targeting viral infections .
Structure-Activity Relationship (SAR) Investigations
Recent SAR studies have focused on optimizing compounds similar to TBAPC for better binding affinity and biological activity. These studies revealed that variations in the acetyl group and other substituents significantly impact the compound's interaction with target proteins, particularly those involved in oxidative stress responses .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-acetylpyrrolidine-1-carboxylate?
The synthesis typically involves nucleophilic substitution or acylation reactions. For example, tert-butyl carbamate derivatives can be synthesized using DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to protect amines, followed by acetylation of the pyrrolidine ring . Specific routes for this compound may involve introducing the acetyl group via ketone formation or selective acylation of the pyrrolidine nitrogen after Boc (tert-butoxycarbonyl) protection .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using solvents like ethanol or acetone) are standard methods. Purity validation via HPLC or GC-MS is critical, with reported purities exceeding 95% in optimized syntheses .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to confirm acetyl group integration and Boc protection.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks).
- X-ray crystallography : For resolving stereochemical ambiguities, using programs like SHELXL .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation .
- Catalyst screening : DMAP enhances acylation efficiency, while Pd catalysts may aid in cross-coupling for functionalized derivatives .
- Solvent selection : Dichloromethane or THF improves solubility of intermediates .
Q. What strategies resolve contradictory data between NMR and mass spectrometry during characterization?
- Isotopic labeling : Use C-labeled acetyl groups to trace unexpected peaks.
- 2D NMR techniques : COSY and HSQC to distinguish overlapping signals.
- Repeat synthesis : Compare batches to isolate artifacts (e.g., hydrolysis products) .
Q. How are stereochemical challenges addressed in derivatives of this compound?
- Chiral resolution : Use chiral auxiliaries (e.g., (S)-tert-butyl groups) or enzymatic resolution .
- Dynamic kinetic resolution : Catalytic asymmetric synthesis to control stereocenters .
Q. What functional group transformations are feasible for this compound?
- Oxidation : Convert the acetyl group to a carboxylic acid using KMnO or RuO.
- Reduction : Hydrogenation of the acetyl group to ethanol using NaBH/LiAlH .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids for aryl substitutions .
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Schlenk techniques : For oxygen-sensitive steps (e.g., Grignard reactions).
- Drying agents : Molecular sieves or MgSO in reaction mixtures.
- Storage : Under inert gas (N/Ar) at –20°C to prevent Boc group hydrolysis .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data in multi-step syntheses?
- Stepwise characterization : Isolate and analyze intermediates (e.g., Boc-protected pyrrolidine before acetylation).
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA).
- Collaborative verification : Cross-check data with independent labs or databases (PubChem, Reaxys) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
